Melting Point Depression vs. Unsubstituted Phenyl and 3-Bromo Analogs
The target compound exhibits a melting point of 78–80 °C (reported from methanol) , substantially lower than both the unsubstituted phenyl analog (99–100 °C) and the 3-bromophenyl analog (102–104 °C) . This ~20–24 °C melting point depression facilitates handling at ambient temperatures, reduces energy input during drying, and can simplify melt-based formulation protocols.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 78–80 °C (methanol solvate) |
| Comparator Or Baseline | 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one: 99–100 °C; 1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one: 102–104 °C |
| Quantified Difference | ΔTₘ = 19–26 °C lower than comparators |
| Conditions | Melting point measured from methanol solvate (target) vs. bulk solid (comparators). ChemSrc, ChemicalBook, and Chemsrc databases. |
Why This Matters
A lower melting point simplifies solid handling, reduces drying costs, and broadens solvent compatibility for solution-phase reactions, making the 3-chloro derivative more practical for laboratory-scale synthesis and scale-up.
